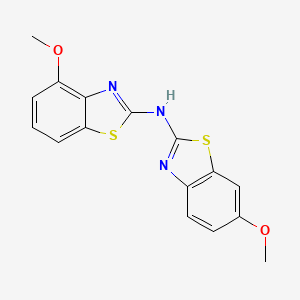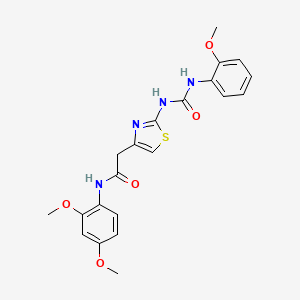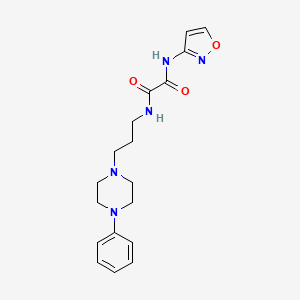
6-METHOXY-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-1,3-BENZOTHIAZOL-2-AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-METHOXY-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-1,3-BENZOTHIAZOL-2-AMINE is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHOXY-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-1,3-BENZOTHIAZOL-2-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of methoxy groups and the formation of the final amine structure. Common reagents used in these reactions include methoxybenzene, sulfur, and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods aim to optimize reaction conditions, minimize waste, and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-METHOXY-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-1,3-BENZOTHIAZOL-2-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or thiols.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. Reactions are often performed in anhydrous solvents.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents. Conditions vary depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions result in the formation of various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
6-METHOXY-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-1,3-BENZOTHIAZOL-2-AMINE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a fluorescent probe or imaging agent. Its ability to interact with biological molecules makes it useful in various assays and diagnostic techniques.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.
Industry: In industrial applications, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of 6-METHOXY-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-1,3-BENZOTHIAZOL-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: The parent compound of the benzothiazole family, used in various chemical and biological applications.
2-Aminobenzothiazole: A derivative with an amino group, known for its antimicrobial and anticancer properties.
4-Methoxybenzothiazole: A compound with a methoxy group, used in the synthesis of dyes and pigments.
Uniqueness
6-METHOXY-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-1,3-BENZOTHIAZOL-2-AMINE stands out due to its dual benzothiazole rings and methoxy groups, which confer unique chemical and biological properties
Propriétés
IUPAC Name |
4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S2/c1-20-9-6-7-10-13(8-9)23-15(17-10)19-16-18-14-11(21-2)4-3-5-12(14)22-16/h3-8H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINJMLDYZZPBEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-fluoro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide](/img/structure/B2435889.png)

![2-Mercapto-1-(2-methoxyethyl)-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B2435899.png)
![4-(N-butyl-N-ethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2435901.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide](/img/structure/B2435902.png)
![2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2435903.png)
![3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)acrylic acid](/img/structure/B2435904.png)

![1-(9-Chloro-3,4-dihydro-1H-pyrazino[1,2-a]indol-2-yl)prop-2-en-1-one](/img/structure/B2435907.png)

![8-chloro-N-[3-(furan-2-yl)propyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2435909.png)

![(E)-3-(3-chlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2435911.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2435912.png)
